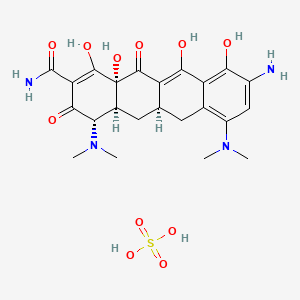![molecular formula C13H10N4S B596146 Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate CAS No. 141240-69-9](/img/structure/B596146.png)
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate, also known as PBTC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PBTC is a heterocyclic compound that contains both a benzene ring and a triazole ring, which makes it an important intermediate in the synthesis of various compounds.
Mechanism Of Action
The mechanism of action of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate is not fully understood. However, it has been suggested that Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate may act by inhibiting the activity of enzymes or by interfering with the synthesis of nucleic acids. Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has also been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Biochemical And Physiological Effects
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of bacteria, fungi, and viruses. Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has also been shown to induce cell death in cancer cells and to inhibit the proliferation of cancer cells. In addition, Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate is also stable under a wide range of conditions, which makes it useful in a variety of experimental settings. However, Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has some limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for research on Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate. One area of interest is the development of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another area of interest is the investigation of the mechanism of action of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate, which may provide insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential toxicity of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate and to develop methods for improving its solubility in water.
Synthesis Methods
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate can be synthesized by the reaction of phenyl isothiocyanate and 1H-benzo[d][1,2,3]triazole-1-carboxylic acid in the presence of a base. The reaction takes place in a solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature of 80-100°C. The product is obtained in high yield and can be purified by recrystallization.
Scientific Research Applications
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has been extensively studied for its potential applications in various fields of scientific research. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has also been investigated for its antimicrobial, anticancer, and antiviral properties.
properties
IUPAC Name |
phenyl benzotriazole-1-carboximidothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-13(18-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOQYZJKWVWVHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=N)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B596063.png)



![Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)](/img/no-structure.png)


![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)


![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)


